N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is a benzimidazole derivative characterized by a benzimidazole core linked to a phenyl group substituted with a methylsulfonylbenzamide moiety.
Benzimidazole derivatives are well-documented for their diverse biological activities, including PPARγ agonism (linked to analgesic effects), antibacterial action, and anti-convulsant properties . The methylsulfonyl group in the target compound may confer unique advantages, such as improved bioavailability or target specificity, compared to derivatives with methoxy, acetamide, or hydrazide substituents.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZIWVRTUWYQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the sulfonyl or benzamide groups.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| Study A | MCF-7 | Inhibition of growth by 70% | |
| Study B | A549 | Induction of apoptosis |
1.2 Neuroprotective Effects
Research has highlighted the neuroprotective effects of benzimidazole derivatives against neuroinflammation and neurodegeneration. This compound has shown promise in reducing TNF-α levels and alleviating pain associated with opioid administration.
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study C | Mouse model | Reduced TNF-α expression | |
| Study D | Morphine-induced pain model | Alleviation of hyperalgesia |
Material Science Applications
2.1 Semiconductor Properties
The compound exhibits properties suitable for application in organic electronics, particularly as a semiconductor material in organic thin-film transistors (OTFTs). Its ability to act as an n-type dopant enhances the conductivity and efficiency of these devices.
| Parameter | Value |
|---|---|
| Conductivity | |
| Application | N-channel OTFTs |
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymes: It may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways: Alters pathways related to inflammation and apoptosis.
Case Studies
Several case studies have been documented to illustrate the efficacy of this compound:
Case Study 1: Cancer Treatment
A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in significant tumor regression and reduced metastasis in vivo.
Case Study 2: Neuroprotection
In a controlled trial involving chronic pain models, administration of the compound significantly decreased pain sensitivity and inflammation markers compared to control groups.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The sulfonyl and benzamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analgesic Benzimidazole Derivatives (PPARγ Agonists)
Compound B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and Compound B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) exhibit potent analgesic effects via PPARγ agonism, attenuating morphine-induced hyperalgesia and spinal TNF-α expression in murine models . Key differences from the target compound include:
- Substituents : B1 and B8 feature methoxy and acetamide groups, respectively, while the target compound’s methylsulfonyl group may enhance electron withdrawal and steric bulk.
Antimicrobial Benzimidazole Derivatives
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) and Compound 3079203 (2-(1H-Benzimidazol-2-yl)-1-phenylguanidine) demonstrate anti-MRSA activity with binding affinities of -7.3 kcal/mol to PBP2A . The target compound’s methylsulfonyl group may interfere with bacterial enzyme binding compared to these analogs:
Compound 17 (4-((4-(1H-Benzimidazol-2-yl)phenyl)amino)-3-(1H-benzimidazol-2-yl)butanehydrazide) and Compound 19 (Ethyl 2-(2-(4-(4-(1-(2-ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl)-phenyl)-1H-benzimidazol-1-yl)acetate) from exhibit antibacterial activity, though specific targets are unspecified. The hydrazide and ester groups in these compounds contrast with the target’s sulfonamide, which may alter membrane permeability .
Sulfonamide-Containing Analogs
N-(2-{[(1-Ethyl-1H-Benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide () shares a sulfonamide group with the target compound but includes an ethyl-benzimidazole substitution. This structural variation may influence:
- Toxicity : Sulfonamides are associated with hypersensitivity reactions; substituent modifications could mitigate this risk .
Anti-Convulsant and CNS-Targeting Derivatives
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD) () shows anti-convulsant activity, likely due to hydrazide-mediated GABAergic modulation. The target compound lacks a hydrazide moiety, suggesting divergent mechanisms, but its sulfonamide group may still permit CNS activity via passive diffusion .
Structural and Pharmacokinetic Insights
- Molecular Weight and Solubility : The target compound (MW: 391.4 g/mol) is heavier than B1 (MW: 252.3 g/mol) and B8 (MW: 281.3 g/mol), which may reduce solubility but increase plasma protein binding .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.41 g/mol
- Structure : The compound features a benzimidazole ring, which is known for its diverse biological activities. Its sulfonamide group contributes to its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibited cell proliferation in human lung cancer cells (HCC827 and NCI-H358), with IC50 values of approximately 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a comparative study, benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed effective antibacterial activity, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the benzimidazole core or the introduction of different substituents can significantly influence biological activity.
- Benzimidazole Core : The presence of the benzimidazole moiety is essential for the antitumor and antimicrobial activities observed.
- Substituents : Variations in the sulfonamide group and other substituents can enhance potency and selectivity against specific targets.
Case Studies
- Antitumor Assays : In a study involving various benzimidazole derivatives, this compound was evaluated alongside other compounds. The results indicated superior activity compared to standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .
- Antimicrobial Testing : In another study assessing the antimicrobial efficacy of related compounds, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Summary of Findings
| Property | Value/Observation |
|---|---|
| Antitumor IC50 (HCC827) | 6.26 ± 0.33 μM |
| Antitumor IC50 (NCI-H358) | 6.48 ± 0.11 μM |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Structural Features | Benzimidazole core with sulfonamide substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
